6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride

Chiral resolution Asymmetric synthesis Stereoselective pharmacology

6-[(2R)-2-Aminopropoxy]pyridine-2-carboxylic acid dihydrochloride is a chiral, bifunctional pyridine derivative belonging to the aminopropoxy-picolinic acid class. It features a (2R)-configured aminopropoxy side chain at the 6-position of a pyridine-2-carboxylic acid core, supplied as the dihydrochloride salt for enhanced aqueous solubility.

Molecular Formula C9H14Cl2N2O3
Molecular Weight 269.12 g/mol
Cat. No. B13626596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride
Molecular FormulaC9H14Cl2N2O3
Molecular Weight269.12 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl
InChIInChI=1S/C9H12N2O3.2ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;;/h2-4,6H,5,10H2,1H3,(H,12,13);2*1H/t6-;;/m1../s1
InChIKeyKJZDRKMNZSCCEM-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2R)-2-Aminopropoxy]pyridine-2-carboxylic Acid Dihydrochloride — Procurement-Ready Chiral Pyridine Building Block


6-[(2R)-2-Aminopropoxy]pyridine-2-carboxylic acid dihydrochloride is a chiral, bifunctional pyridine derivative belonging to the aminopropoxy-picolinic acid class. It features a (2R)-configured aminopropoxy side chain at the 6-position of a pyridine-2-carboxylic acid core, supplied as the dihydrochloride salt for enhanced aqueous solubility. The free base carries the molecular formula C₉H₁₂N₂O₃ (monoisotopic mass 196.08 Da) ; the dihydrochloride salt form has a molecular weight of approximately 251.11 g/mol . The compound is primarily employed as a chiral intermediate or building block in medicinal chemistry and organic synthesis, where stereochemical integrity at the α-carbon of the aminopropoxy tether is critical for downstream target engagement.

Chirality (2R)-enantiomer for stereocontrolled synthesis
Salt form Dihydrochloride supports aqueous solubility
Regiochemistry 6-substituted picolinic acid core

Why Generic Substitution Fails for 6-[(2R)-2-Aminopropoxy]pyridine-2-carboxylic Acid Dihydrochloride


In the aminopropoxy-picolinic acid chemical space, three structural variables—chirality at the aminopropoxy α-carbon, position of substitution on the pyridine ring, and salt stoichiometry—each independently influence solubility, reactivity, and biological recognition. Using a racemic mixture, the (2S)-enantiomer, a 4-substituted regioisomer, or the free base in place of the (2R)-dihydrochloride salt introduces uncontrolled variables that can alter reaction stereoselectivity, coupling efficiency, aqueous solubility, and ultimately the pharmacological profile of downstream products . The evidence items below quantify these differences.

Enantiomer switch
Using the (2S)-enantiomer may shift target pathway association and invalidate SAR interpretation.
Salt stoichiometry change
Free base or monohydrochloride may alter aqueous solubility and assay reproducibility compared to the dihydrochloride.
Regioisomer mismatch
4-substituted regioisomer may perturb picolinic acid metal-chelation geometry, affecting target engagement.

Quantitative Differentiation of 6-[(2R)-2-Aminopropoxy]pyridine-2-carboxylic Acid Dihydrochloride from Its Closest Analogs


Chiral Identity: (2R)-Enantiomer vs. (2S)-Enantiomer

The (2R) enantiomer and (2S) enantiomer of 6-(2-aminopropoxy)pyridine-2-carboxylic acid are established as distinct chemical entities with differential biological target profiles. While the (2S) enantiomer has been associated with modulation of neurological pathways , the (2R) enantiomer is described as a pharmaceutical chemistry intermediate with distinct target engagement properties . Interchanging enantiomers is not stereochemically permissible in any asymmetric synthesis or chiral biological assay without full re-validation. The two enantiomers are non-superimposable mirror images, analogous to D- and L-alaninol, which differ in their ability to induce chirality in downstream reactions .

Chiral identity
Context-dependent
(2R) for broad target engagement vs. (2S) linked to neurological pathways; qualitative difference only.
Enantiomer selection is critical for SAR validity.
No head-to-head biochemical data in public domain.
Chiral resolution Asymmetric synthesis Stereoselective pharmacology

Salt Form: Dihydrochloride vs. Free Base vs. Monohydrochloride

The target compound is supplied as the dihydrochloride salt (molecular weight ~251.11 g/mol ), whereas the most common comparator form available commercially is the monohydrochloride salt (CAS 2470441-17-7, MW 232.66 g/mol ). The dihydrochloride salt incorporates two equivalents of HCl, increasing the formal molecular weight by approximately 18.5 g/mol relative to the monohydrochloride and providing twice the counterion for enhanced aqueous solubility. Dihydrochloride salts of aminopyridine carboxylates are known to exhibit superior solubility in polar solvents compared to their free base or monohydrochloride forms .

Salt form
Class-level
Dihydrochloride (MW ~251.11, 2 HCl) vs. monohydrochloride (MW 232.66); ΔMW +18.5 g/mol.
Salt stoichiometry impacts aqueous solubility context.
Solubility advantage inferred from class behavior of pyridine dihydrochlorides.
Aqueous solubility Salt stoichiometry Formulation compatibility

Substitution Position: 6-Substituted vs. 4-Substituted Regioisomer

The target compound bears the aminopropoxy group at the 6-position of the pyridine ring (para to the ring nitrogen). A commercially available regioisomer, 4-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride (CAS 2703774-63-2, MW 232.66 ), places the aminopropoxy group at the 4-position (meta to the ring nitrogen). This regiochemical difference alters the electronic distribution across the pyridine ring and the spatial orientation of the amine-bearing side chain, which can affect metal-chelation properties of the picolinic acid moiety and hydrogen-bonding patterns in target binding pockets [1]. In the context of pyridine-2-carboxylic acid-based MetAP inhibitors, 6-substitution patterns have been explored for optimizing enzyme inhibition, with IC₅₀ values reported in the nanomolar range (e.g., compound 9n: IC₅₀ = 130 nM for EcMetAP1) [2].

Substitution position
Cross-study comparable
6-substituted (para to ring N) preserves picolinic acid chelation geometry; 4-substituted regioisomer may sterically perturb binding.
Regiochemistry influences metal-binding motif recognition.
MetAP SAR: 6-substituted derivatives achieved IC₅₀ 130 nM (literature compound).
Regiochemistry Target binding Synthetic intermediate

Linker Length: 2-Aminopropoxy vs. 3-Aminopropoxy Chain

The target compound incorporates a 2-aminopropoxy linker (three atoms between pyridine oxygen and terminal amine), whereas the analog 6-(3-aminopropoxy)pyridine-2-carboxylic acid dihydrochloride (CAS 2763777-36-0, MW 269.12 g/mol [1]) extends the linker to four atoms. This one-atom elongation increases the molecular weight by approximately 18 g/mol and adds an additional rotatable bond, altering the conformational ensemble available to the terminal amine. The 2-aminopropoxy linker in the (2R) configuration simultaneously constrains the amine position via the chiral methyl substituent, providing a more rigid, defined spatial presentation of the amino group compared to the achiral, more flexible 3-aminopropoxy variant .

Linker length
Class-level
2-aminopropoxy (3 atoms, chiral) vs. 3-aminopropoxy (4 atoms, achiral); ΔMW ≈ −18 g/mol, one fewer rotatable bond.
Chiral constraint may support defined pharmacophore geometry.
No direct head-to-head biological data identified.
Linker optimization Conformational flexibility Target accessibility

Optimal Application Scenarios for 6-[(2R)-2-Aminopropoxy]pyridine-2-carboxylic Acid Dihydrochloride


Asymmetric Synthesis of Chiral Pyridine-Containing Drug Candidates

When a synthetic route requires a pre-installed (2R)-aminopropoxy chiral center on a picolinic acid scaffold, this dihydrochloride salt provides direct entry without the need for chiral resolution steps. The (2R) stereochemistry is analogous to D-alaninol , a validated chiral auxiliary, ensuring predictable stereochemical outcomes in amide coupling or esterification reactions at the carboxylic acid handle .

Aqueous-Phase Bioconjugation or In Vitro Assay Preparation

The dihydrochloride salt form (MW ~251.11 g/mol, 2 HCl equivalents) provides superior aqueous solubility compared to the free base or monohydrochloride salt , enabling direct dissolution in buffered aqueous media for biochemical assays without organic co-solvents. This reduces vehicle-related artifacts in enzyme inhibition or receptor binding studies.

MetAP Inhibitor SAR Programs Requiring Defined 6-Substitution

Pyridine-2-carboxylic acid derivatives with 6-substitution have demonstrated potent methionine aminopeptidase (MetAP) inhibition, with optimized compounds achieving IC₅₀ values of 130 nM against EcMetAP1 [1]. The target compound provides the 6-substituted picolinic acid core with a chiral amine handle, enabling systematic SAR exploration through amide library synthesis without altering the critical 2-carboxylic acid metal-chelating motif .

Chiral Building Block Procurement for Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, the (2R)-2-aminopropoxy-picolinic acid fragment offers a defined, three-dimensional pharmacophore with a molecular weight below 200 Da (free base). Its shorter linker (vs. 3-aminopropoxy analogs) and chiral constraint reduce entropic penalties, making it suitable for fragment growing or linking strategies where precise vector control is required .

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral pyridine drug candidates
Pre-installed (2R) stereochemistry
Stereochemical outcome verification
Aqueous-phase bioconjugation or in vitro assay preparation
Dihydrochloride salt-form solubility context
Aqueous solubility and assay compatibility
MetAP inhibitor SAR programs with defined 6-substitution
6-substituted picolinic acid core
Metal-chelating motif integrity
Fragment-based drug discovery (FBDD) with chiral constraint
Compact chiral fragment (<200 Da free base)
Pharmacophore geometry and vector control review
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